N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide
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Description
N-(2-{[2,2’-bithiophene]-
Mechanism of Action
Target of Action
The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide is related to its role as a hole transport material (HTM) for perovskite solar cells (PSCs) . The compound is based on the 2,2’-bithiophene core , which is known to be used in the development of organic semiconductors .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes (positive charges) in PSCs . This is crucial for the operation of PSCs, as the movement of these charges contributes to the generation of electric current .
Biochemical Pathways
This process is part of the broader pathway of electricity generation in solar cells .
Pharmacokinetics
Its properties related to solubility, stability, and electronic characteristics would be critical in its role as an htm in pscs .
Result of Action
The result of the compound’s action is the efficient transport of holes in PSCs, contributing to the generation of electric current . This can lead to improved performance of PSCs, including higher power conversion efficiencies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of hole transport and overall performance of PSCs can be affected by temperature, light intensity, and the presence of moisture . Therefore, the compound’s action, efficacy, and stability need to be evaluated under different environmental conditions.
Properties
IUPAC Name |
3,3-dimethyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS2/c1-16(2,3)11-15(18)17-9-8-12-6-7-14(20-12)13-5-4-10-19-13/h4-7,10H,8-9,11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBPJRFLHARIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCC1=CC=C(S1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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